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Compound of Interest

Compound Name: 4-Methoxytrityl chloride

Cat. No.: B032094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxytrityl chloride (MMT-Cl), a critical protecting group in organic synthesis, particularly in

the development of pharmaceuticals and oligonucleotides. This document details its Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a

foundational resource for its identification, characterization, and application in research and

development.

Core Spectroscopic Data
The structural features of 4-Methoxytrityl chloride, possessing aromatic rings, a methoxy

group, and a reactive benzylic chloride, give rise to a distinct spectroscopic signature. The

following tables summarize the expected quantitative data for its ¹H NMR, ¹³C NMR, and IR

spectra.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-Methoxytrityl chloride, the spectra are typically recorded in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxytrityl Chloride (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-7.50 Multiplet 10H
Phenyl group protons

(unsubstituted rings)

~7.15 (d) Doublet 2H

Aromatic protons

ortho to the methoxy

group

~6.85 (d) Doublet 2H

Aromatic protons

meta to the methoxy

group

~3.80 Singlet 3H
Methoxy group

protons (-OCH₃)

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxytrityl Chloride (in CDCl₃)[1]
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Chemical Shift (δ) ppm Assignment

~159.0
Quaternary carbon attached to the methoxy

group

~145.0
Quaternary carbons of the unsubstituted phenyl

rings

~136.0
Quaternary carbon of the methoxy-substituted

phenyl ring

~130.0 CH carbons of the unsubstituted phenyl rings

~128.5 CH carbons of the unsubstituted phenyl rings

~127.5
CH carbons of the methoxy-substituted phenyl

ring (ortho to -OCH₃)

~113.5
CH carbons of the methoxy-substituted phenyl

ring (meta to -OCH₃)

~87.0 Central quaternary carbon (C-Cl)

~55.0 Methoxy carbon (-OCH₃)

Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 4-Methoxytrityl chloride is typically obtained as a solid (e.g., KBr pellet) or as a

mull.

Table 3: FT-IR Absorption Bands for 4-Methoxytrityl Chloride
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium
Aliphatic C-H stretch (methoxy

group)

~1600, ~1500, ~1450 Strong, multiple bands
Aromatic C=C skeletal

vibrations

~1250 Strong
Asymmetric C-O-C stretch

(aryl ether)

~1030 Strong
Symmetric C-O-C stretch (aryl

ether)

~830 Strong
C-H out-of-plane bending

(para-disubstituted ring)

~750, ~700 Strong
C-H out-of-plane bending

(monosubstituted rings)

~600-500 Medium-Weak C-Cl stretch

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 4-Methoxytrityl chloride in 0.6-

0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is

typically acquired to simplify the spectrum to single lines for each unique carbon atom.
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Data Processing: Process the raw data by applying a Fourier transform, followed by phase

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of 4-Methoxytrityl chloride (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the resulting fine powder into a pellet press and apply pressure to form a

transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Visualizations
Molecular Structure and Spectroscopic Correlation
The following diagram illustrates the correlation between the different proton and carbon

environments in 4-Methoxytrityl chloride and their expected regions in the NMR spectra.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b032094?utm_src=pdf-body
https://www.benchchem.com/product/b032094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methoxytrityl Chloride: Structure-Spectra Correlation

Molecular Structure
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 Quaternary Carbons

Methoxy Carbon
(~55 ppm)

Click to download full resolution via product page

Caption: Correlation of 4-Methoxytrityl chloride's structural features with NMR data.

Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for obtaining and interpreting spectroscopic data for

a chemical compound like 4-Methoxytrityl chloride.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis from sample preparation to interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032094#4-methoxytrityl-chloride-spectroscopic-data-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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